molecular formula C₄₃H₅₈N₄O₁₂ B1146385 25-Deacetyl-23-acetyl Rifampicin CAS No. 1416773-23-3

25-Deacetyl-23-acetyl Rifampicin

Cat. No.: B1146385
CAS No.: 1416773-23-3
M. Wt: 822.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25-Deacetyl-23-acetyl Rifampicin (CAS 1416773-23-3) is a structural analog and impurity of the antibiotic rifampicin, a member of the rifamycin class used to treat tuberculosis and other bacterial infections. Its molecular formula is C₄₃H₅₈N₄O₁₂, with a molecular weight of 822.94 g/mol . This compound arises from metabolic or synthetic modifications of rifampicin, specifically through deacetylation at the 25-position and acetylation at the 23-position. It is identified as Rifampicin Impurity 18 in pharmacopeial standards, underscoring its relevance in pharmaceutical quality control .

Properties

IUPAC Name

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHVNNJVNAODFP-BKPSJPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetyl-23-acetyl Rifampicin typically involves the modification of Rifampicin through selective deacetylation and acetylation reactions. The process begins with the deacetylation of Rifampicin at the 25th position using specific esterases or chemical reagents. This is followed by the acetylation at the 23rd position using acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. Starting from Rifamycin S, the process includes two main steps: formation of an intermediate compound and subsequent modification to achieve the desired acetylation and deacetylation. This method is optimized to reduce the use of expensive reagents and improve overall yield .

Chemical Reactions Analysis

Types of Reactions: 25-Deacetyl-23-acetyl Rifampicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of Rifampicin, each with distinct pharmacological properties .

Scientific Research Applications

25-Deacetyl-23-acetyl Rifampicin has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-Deacetyl-23-acetyl Rifampicin involves inhibition of bacterial DNA-dependent RNA polymerase, similar to Rifampicin. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s activity is partly attributed to its ability to bind to the beta subunit of the RNA polymerase enzyme .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 25-Deacetyl-23-acetyl Rifampicin and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Parent Drug Key Modifications
This compound 1416773-23-3 C₄₃H₅₈N₄O₁₂ 822.94 Rifampicin Deacetylation (C25), acetylation (C23)
25-O-Desacetyl-23-O-acetyl Rifabutin 1242076-43-2 C₄₆H₆₂N₄O₁₁ 847.005 Rifabutin Deacetylation (C25), acetylation (C23)
25-Deacetoxy-25-hydroxyrifamycin S 17555-51-0 C₃₅H₄₃NO₁₁ 665.72 Rifamycin S Deacetoxylation (C25), hydroxylation (C25)
25-Desacetyl Rifampicin-d4 13292-46-1 C₃₇H₄₇D₄N₃O₁₂ ~763.85 (estimated) Rifampicin Deuterated derivative, deacetylation (C25)

Key Observations :

  • Parent Drug Influence : The parent drug backbone (rifampicin vs. rifabutin vs. rifamycin S) dictates the core structure and biological activity. Rifabutin derivatives, for instance, have a longer alkyl side chain, enhancing lipophilicity and tissue penetration .
  • Functional Group Modifications : Acetylation/deacetylation at positions 23 and 25 alters solubility and metabolic stability. For example, this compound’s dual modification may reduce hepatic clearance compared to rifampicin .
  • Isotopic Labeling : Deuterated analogs like 25-Desacetyl Rifampicin-d4 are used in pharmacokinetic studies to trace metabolite pathways .

Pharmacokinetic and Metabolic Differences

  • Rifampicin vs. This compound: Rifampicin undergoes hepatic deacetylation to form 25-desacetyl Rifampicin, a major metabolite with reduced antimicrobial activity .
  • Rifabutin vs. 25-O-Desacetyl-23-O-acetyl Rifabutin :

    • Rifabutin’s longer side chain confers greater stability against bacterial efflux pumps compared to rifampicin. Its 23-O-acetyl derivative, however, shows reduced potency in Mycobacterium avium complex (MAC) infections due to decreased binding affinity to RNA polymerase .

Research Findings and Clinical Relevance

  • Pharmacokinetic Studies :

    • A 2013 study compared rifampicin and 25-desacetyl Rifampicin in healthy volunteers, finding that the metabolite’s AUC (Area Under Curve) was 40% lower, suggesting rapid clearance . Analogous data for this compound are pending but hypothesized to show even lower exposure due to increased lipophilicity.
    • Rifabutin’s 23-O-acetyl derivative demonstrated a 30% reduction in Cmax (peak serum concentration) in animal models, correlating with diminished in vivo efficacy .
  • Regulatory Considerations :

    • The European Pharmacopoeia lists this compound under "Rifampicin Impurity 18," requiring rigorous quantification during manufacturing . Similarly, 25-O-Desacetyl Rifabutin is classified as "Rifabutin EP Impurity E" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.